molecular formula C12H12ClNO B8283561 4-(5-Chloro-furan-2-ylmethyl)-benzylamine

4-(5-Chloro-furan-2-ylmethyl)-benzylamine

Cat. No.: B8283561
M. Wt: 221.68 g/mol
InChI Key: WUEHTGWVSMXXON-UHFFFAOYSA-N
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Description

4-(5-Chloro-furan-2-ylmethyl)-benzylamine is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

[4-[(5-chlorofuran-2-yl)methyl]phenyl]methanamine

InChI

InChI=1S/C12H12ClNO/c13-12-6-5-11(15-12)7-9-1-3-10(8-14)4-2-9/h1-6H,7-8,14H2

InChI Key

WUEHTGWVSMXXON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)Cl)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of lithium aluminum hydride (3.3 g, 69 mmol) and tetrahydrofuran (100 mL) was added aluminum chloride (13 g, 96 mmol) at 0° C., which was stirred for 1 hour at room temperature. A mixture of 4-((5-chloro-furan-2-yl)-hydroxy-methyl)-benzonitrile (3.2 g) described in Manufacturing Example 62-1-1 and tetrahydrofuran was added dropwise into the reaction mixture, and stirred for 1 hour at room temperature. A 28% aqueous ammonia solution was added dropwise into the reaction mixture at 0° C. to quench the excess reagent. The reaction mixture was allowed to room temperature and filtered through a Celite pad. The solvent was evaporated from the filtrate under a reduced pressure, and the residue was filtered after addition of diethyl ether. The filtrate was concentrated under a reduced pressure to obtain the title compound (2.6 g) as a crude product.
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3.3 g
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100 mL
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13 g
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3.2 g
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Synthesis routes and methods II

Procedure details

To a suspension of THF (40 mL) and LAH (2.4 g) was added aluminum chloride (9.7 g) at 0° C., which was stirred until the aluminum chloride dissolved. 4-((5-Chloro-furan-2-yl)-hydroxy-methyl)-benzonitrile (2.4 g) described in Manufacturing Example 16-1 was then added thereto at 0° C., which was stirred for 4 hours and 30 minutes at room temperature. An aqueous ammonia solution was added at 0° C. to the reaction suspension, which was filtered through Celite, and the solvent was evaporated from the filtrate under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:2) to obtain the titled compound (1.6 g).
Quantity
9.7 g
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reactant
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0 (± 1) mol
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reactant
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2.4 g
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2.4 g
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40 mL
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